Fmoc-Lys-AMC.HCl

Description

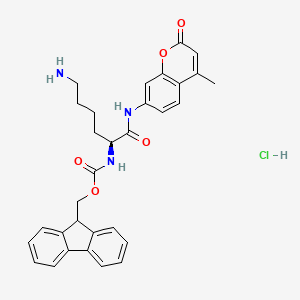

Fmoc-Lys-AMC.HCl is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a 7-amino-4-methylcoumarin (AMC) fluorophore conjugated to the ε-amino side chain of lysine, with the hydrochloride (HCl) salt enhancing solubility. AMC’s fluorescent properties make this compound valuable for real-time monitoring of enzymatic cleavage (e.g., protease assays) or tracking peptide localization in biological systems .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O5.ClH/c1-19-16-29(35)39-28-17-20(13-14-21(19)28)33-30(36)27(12-6-7-15-32)34-31(37)38-18-26-24-10-4-2-8-22(24)23-9-3-5-11-25(23)26;/h2-5,8-11,13-14,16-17,26-27H,6-7,12,15,18,32H2,1H3,(H,33,36)(H,34,37);1H/t27-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRSVKHQLVPZBW-YCBFMBTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Adaptations

The synthesis of Fmoc-Lys-AMC·HCl often begins with SPPS principles, leveraging Fmoc (9-fluorenylmethoxycarbonyl) chemistry for backbone protection. A typical protocol involves:

-

Resin Loading : Attachment of Fmoc-Lys(Boc)-OH to a Wang resin via esterification, using N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.

-

Deprotection : Sequential removal of the Fmoc group using 20% piperidine in N,N-dimethylformamide (DMF), followed by neutralization.

-

AMC Coupling : Reaction of the free α-amino group with 7-amino-4-methylcoumarin (AMC) activated as a succinimidyl ester (AMC-OSu) in DMF/tetrahydrofuran (THF), catalyzed by N,N-diisopropylethylamine (DIPEA).

-

Cleavage and Salt Formation : Treatment with trifluoroacetic acid (TFA) to remove side-chain protections (e.g., Boc) and precipitate the product as the hydrochloride salt using HCl/diethyl ether.

Key Parameters :

-

Solvent System : DMF/THF (3:1 v/v) optimizes solubility of both peptide and AMC.

-

Molar Ratios : A 1:1.2 molar ratio of Fmoc-Lys(Boc)-OH to AMC-OSu minimizes side reactions.

-

Reaction Time : 12–16 hours at 25°C ensures >90% coupling efficiency.

Solution-Phase Synthesis Strategies

Direct Acylation of Lysine Derivatives

An alternative method avoids resin-based synthesis, focusing on solution-phase acylation:

-

Esterification : H-Lys-OEt·HCl is reacted with 4-methyltriphenylchloromethane (Mtt-Cl) in dichloromethane (DCM) with triethylamine (TEA) to yield Mtt-Lys(Mtt)-OEt.

-

Acidolytic Saponification : Treatment with HCl/ethanol removes ethyl ester protections, followed by neutralization with sodium bicarbonate to isolate H-Lys(Mtt)-OH.

-

Fmoc Protection : Reaction with Fmoc-OSu in dioxane/water (1:3) at pH 8–9, yielding Fmoc-Lys(Mtt)-OH.

-

AMC Conjugation : Activation of Fmoc-Lys-OH as a mixed carbonate with N-hydroxysuccinimide (NHS), followed by coupling with AMC in acetonitrile.

Optimization Insights :

-

Catalyst Selection : Potassium fluoride enhances acylation efficiency by 15–20% compared to DMAP.

-

Yield Improvements : Acidic hydrogenolysis (H₂/Pd-C in HCl/ether) reduces side-product formation during Fmoc deprotection, increasing final yield to 82%.

Critical Reaction Parameters and Troubleshooting

Temperature and pH Control

Purification and Characterization

-

Chromatographic Methods : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) resolves Fmoc-Lys-AMC·HCl from unreacted AMC.

-

Purity Metrics : LCMS analysis typically shows >95% purity, with m/z = 589.2 [M+H]⁺.

Common Challenges :

-

Byproduct Formation : Unwanted diacylation occurs if AMC-OSu is used in excess (>1.5 equiv).

-

Solvent Residuals : Ethyl acetate traces in final products are mitigated via rotary evaporation under reduced pressure (40°C, 15 mmHg).

Comparative Analysis of Methodologies

Industrial-Scale Production Considerations

Mechanism of Action

The mechanism of action of Fmoc-Lys-AMC.HCl involves the following steps:

Fmoc Protection: The Fmoc group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions.

Fluorescence: The AMC moiety exhibits fluorescence, which can be detected and measured in various assays. The fluorescence is due to the excitation of the AMC group by ultraviolet light, resulting in the emission of light at a specific wavelength.

Peptide Bond Formation: The lysine residue participates in peptide bond formation, allowing for the synthesis of longer peptide chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Fmoc-Lys-AMC.HCl with structurally or functionally related compounds, focusing on molecular properties, applications, and research findings.

Table 1: Key Features of this compound and Analogous Compounds

*Inferred from AMC’s known fluorescence properties and analogous Mca/Dansyl derivatives.

Structural and Functional Differences

- Protection Strategies: Fmoc-Lys(Boc)-OH and Fmoc-Lys(Alloc)-OH (CAS 186350-56-1, ) utilize orthogonal protecting groups (Boc: acid-labile; Alloc: palladium-catalyzed deprotection), enabling selective ε-amino modification during SPPS . Fmoc-Lys(Me)₂-OH·HCl introduces dimethylation, mimicking post-translational lysine modifications in histones .

Fluorescent Tags :

Therapeutic Applications :

- PEG2K-(Fmoc)Lys-NLG919 demonstrates reduced cardiotoxicity in doxorubicin delivery compared to free drug (serum CK-MB levels: 53.60 U/L vs. 151.07 U/L) .

Q & A

Q. What are the key synthetic strategies for preparing Fmoc-Lys-AMC·HCl, and how can purity be optimized during purification?

Fmoc-Lys-AMC·HCl is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The ε-amino group of lysine is protected with an acid-labile group (e.g., Boc or Alloc), while the α-amino group is Fmoc-protected. Post-synthesis, the AMC (7-amino-4-methylcoumarin) fluorophore is conjugated to the lysine side chain. Purification typically involves reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water with 0.1% TFA. Purity (>95%) is confirmed by analytical HPLC and mass spectrometry .

Q. How is Fmoc-Lys-AMC·HCl characterized to confirm structural integrity and purity?

Key characterization methods include:

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+ ion).

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm Fmoc, lysine, and AMC moieties.

- HPLC: Retention time consistency and peak symmetry to assess purity. Solubility in DMSO (e.g., ~100 mg/mL) and stability under storage conditions (4°C, desiccated) should also be validated .

Q. What are the primary applications of Fmoc-Lys-AMC·HCl in enzymatic assays?

This compound is widely used as a fluorogenic substrate for proteases (e.g., trypsin, kallikreins). The AMC group is cleaved during enzymatic hydrolysis, releasing fluorescent 7-amino-4-methylcoumarin (λex/λem = 380/460 nm), enabling real-time kinetic monitoring. Applications include inhibitor screening, enzyme specificity studies, and high-throughput drug discovery .

Advanced Research Questions

Q. How can researchers resolve discrepancies in protease activity data when using Fmoc-Lys-AMC·HCl?

Contradictory results may arise from:

- Substrate solubility: Ensure solubility in assay buffers (e.g., DMSO stock ≤1% v/v) to avoid aggregation .

- Enzyme purity: Validate enzyme activity with a positive control (e.g., commercial trypsin).

- Fluorescence quenching: Test for interference from assay components (e.g., detergents, metal ions) using a standard AMC curve . Statistical tools (e.g., ANOVA for replicate variability) and dose-response curves can further clarify inconsistencies .

Q. What experimental design considerations are critical for optimizing Fmoc-Lys-AMC·HCl-based protease assays?

- Kinetic parameters: Use Michaelis-Menten kinetics (Vmax, Km) with substrate concentrations spanning 0.5–5× Km.

- Buffer compatibility: Avoid Tris buffers (interferes with fluorescence); use HEPES or PBS (pH 7.4).

- Temperature control: Maintain 25–37°C with a thermostatted microplate reader. Include negative controls (no enzyme) and calibrate fluorescence readings with free AMC standards .

Q. How can Fmoc-Lys-AMC·HCl degradation during storage impact assay reproducibility, and how is this mitigated?

Degradation products (e.g., free AMC or deprotected lysine) can cause elevated background fluorescence. Mitigation strategies:

Q. What methodologies are recommended for quantifying Fmoc-Lys-AMC·HCl in complex biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use selective ion monitoring (SIM) for AMC (m/z 175.1) and lysine-Fmoc (m/z 268.1).

- Sample preparation: Precipitate proteins with acetonitrile and extract substrate via solid-phase extraction (C18 cartridges). Validate recovery rates (≥80%) and limit of detection (LOD < 1 nM) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting kinetic data from Fmoc-Lys-AMC·HCl assays across laboratories?

- Standardize protocols: Adopt consensus buffer conditions, enzyme sources, and substrate lot numbers.

- Cross-validate with orthogonal assays: Compare results with colorimetric substrates (e.g., p-nitroaniline derivatives).

- Data sharing: Publish raw fluorescence trajectories and normalized activity values to enable meta-analysis .

Q. What statistical approaches are suitable for analyzing time-dependent fluorescence data from Fmoc-Lys-AMC·HCl hydrolysis?

- Non-linear regression: Fit progress curves to the first-order exponential equation: Fluorescence = Fmax(1 – e^(-kt)), where k is the rate constant.

- Bootstrap analysis: Estimate confidence intervals for k and Fmax to assess precision.

- Outlier detection: Apply Grubbs’ test to exclude anomalous replicates .

Tables for Key Parameters

Table 1. Solubility and Stability of Fmoc-Lys-AMC·HCl in Common Solvents

| Solvent | Solubility (mg/mL) | Stability (4°C, 1 week) |

|---|---|---|

| DMSO | 100 | Stable |

| Water | 5 | Hydrolysis observed |

| Ethanol | 50 | Stable |

| Data compiled from . |

Table 2. Recommended Storage Conditions for Fmoc-Lys-AMC·HCl

| Condition | Degradation Rate (%/month) |

|---|---|

| –20°C (desiccated) | <1% |

| 4°C (ambient air) | 5–10% |

| Room temperature | 15–20% |

| Based on accelerated stability studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.